Tridecyl 3-bromopropanoate
Overview
Description
Tridecyl 3-bromopropanoate is an organic compound with the molecular formula C16H31BrO2. It is an ester formed from tridecyl alcohol and 3-bromopropanoic acid. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions: Tridecyl 3-bromopropanoate can be synthesized through the esterification of tridecyl alcohol with 3-bromopropanoic acid. The reaction typically involves the use of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The process may also include purification steps such as distillation or recrystallization to obtain the pure product.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amine groups.
Reduction Reactions: The ester group in this compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield tridecyl alcohol and 3-bromopropanoic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide, potassium cyanide, or primary amines in polar aprotic solvents.
Reduction: Lithium aluminum hydride in anhydrous ether.
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide under reflux.
Major Products:
Substitution: Tridecyl alcohol derivatives with various functional groups.
Reduction: Tridecyl alcohol.
Hydrolysis: Tridecyl alcohol and 3-bromopropanoic acid.
Scientific Research Applications
Tridecyl 3-bromopropanoate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound can be used to study the effects of brominated esters on biological systems.
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents.
Industrial Applications: this compound is used in the production of surfactants, lubricants, and plasticizers.
Mechanism of Action
The mechanism of action of tridecyl 3-bromopropanoate involves its reactivity as an ester and a brominated compound. The ester group can undergo hydrolysis, releasing tridecyl alcohol and 3-bromopropanoic acid, which can further participate in various biochemical pathways. The bromine atom can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds.
Comparison with Similar Compounds
- Methyl 3-bromopropanoate
- Ethyl 3-bromopropanoate
- Propyl 3-bromopropanoate
Comparison: Tridecyl 3-bromopropanoate is unique due to its longer alkyl chain compared to methyl, ethyl, and propyl 3-bromopropanoates. This longer chain imparts different physical properties such as higher boiling point and increased hydrophobicity, making it suitable for applications where longer alkyl chains are advantageous.
Properties
IUPAC Name |
tridecyl 3-bromopropanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H31BrO2/c1-2-3-4-5-6-7-8-9-10-11-12-15-19-16(18)13-14-17/h2-15H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXQPOZABSRKTCZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCOC(=O)CCBr | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H31BrO2 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.32 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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